molecular formula C20H13N5O B255770 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Katalognummer B255770
Molekulargewicht: 339.3 g/mol
InChI-Schlüssel: PAZGRMLCQJNGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a pyrido-benzimidazole core structure, and its synthesis method involves several steps.

Wirkmechanismus

The mechanism of action of 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves inhibition of specific enzymes involved in cancer cell growth, such as cyclin-dependent kinases. It also binds to DNA and can be used as a fluorescent probe to detect DNA damage.
Biochemical and Physiological Effects:
1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been shown to exhibit anti-cancer activity in vitro and in vivo. It also has potential applications as a fluorescent probe for detecting DNA damage. However, further studies are needed to fully understand its biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile in lab experiments include its potential anti-cancer activity and its use as a fluorescent probe for detecting DNA damage. However, its limitations include the need for further studies to fully understand its biochemical and physiological effects.

Zukünftige Richtungen

There are several potential future directions for research involving 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. These include:
1. Further studies to fully understand its mechanism of action and biochemical and physiological effects.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Investigation of its potential applications in other fields, such as materials science and nanotechnology.
4. Exploration of its potential as a therapeutic agent for other diseases besides cancer.
5. Development of new derivatives of the compound with improved properties and activity.

Synthesemethoden

The synthesis of 1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the reaction of 4-methoxyaniline with 2-cyanobenzimidazole in the presence of a catalyst. The resulting intermediate is then reacted with 2,4-dicyanobenzaldehyde to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity by targeting specific enzymes involved in cancer cell growth. It also has potential applications as a fluorescent probe for detecting DNA damage.

Eigenschaften

Produktname

1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Molekularformel

C20H13N5O

Molekulargewicht

339.3 g/mol

IUPAC-Name

1-amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

InChI

InChI=1S/C20H13N5O/c1-26-13-8-6-12(7-9-13)18-14(10-21)19(23)25-17-5-3-2-4-16(17)24-20(25)15(18)11-22/h2-9H,23H2,1H3

InChI-Schlüssel

PAZGRMLCQJNGAD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.